2-(2-((4-Chlorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide
Description
Its molecular formula is C₁₃H₁₀ClN₃O₃S₂, and it features a thiophene core substituted with a carboxamide group at position 3 and a sulfonyl-acetamido moiety at position 2, linked to a 4-chlorophenyl group.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S2/c14-8-1-3-9(4-2-8)22(19,20)7-11(17)16-13-10(12(15)18)5-6-21-13/h1-6H,7H2,(H2,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMUUFXWLWHFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=C(C=CS2)C(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
Similar compounds are known to induce a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biological Activity
The compound 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)thiophene-3-carboxamide is a member of the heterocyclic sulfonamides, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A thiophene ring, which contributes to its heterocyclic nature.
- A sulfonamide group, which is pivotal in many pharmacological agents.
- An acetamido group that enhances solubility and biological activity.
This compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds within the sulfonamide class exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains. In vitro studies demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Derivative 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Derivative 10 | TBD | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored extensively. For example, studies have shown that certain thiophene-based compounds exhibit antiproliferative effects against various cancer cell lines, including breast carcinoma (T47D) and colon carcinoma (HT-29). The mechanism often involves the induction of apoptosis through caspase activation .
Key findings include:
- Compounds with a chlorophenyl substituent demonstrated enhanced cytotoxicity compared to others.
- The presence of specific functional groups was linked to increased activity against cancer cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| T47D (Breast) | TBD | Apoptosis induction via caspases |
| HT-29 (Colon) | TBD | Disruption of microtubule network |
The biological activity of this compound is likely attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Interaction with Cellular Targets : Binding to specific proteins may disrupt normal cellular functions, leading to apoptosis in cancer cells.
Case Studies
Several studies highlight the promising biological activities of thiophene derivatives:
- Antiviral Activity : Some thiophene compounds have been evaluated for their antiviral potential, showing effectiveness against viral replication in cell cultures .
- Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays across various cancer cell lines, revealing significant antiproliferative properties .
Scientific Research Applications
2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with a central tetrahydrobenzo[b]thiophene core, substituted with carboxamide, sulfonyl, and acetamido groups; the chlorine atom on the phenyl ring enhances its chemical reactivity and potential biological activity. This compound belongs to the class of heterocyclic sulfonamides, known for their diverse biological activities and applications.
Potential Therapeutic Applications
- Anti-cancer Properties Studies suggest that 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (TCSC) may possess anti-cancer properties and can induce cell death in various cancer cell lines, including those from breast, colon, and lung cancers. Further research is needed to determine its efficacy and safety in clinical settings.
- Neurodegenerative Diseases TCSC has been explored for its potential role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies indicate that it may help protect neurons from damage and improve cognitive function in animal models. However, more research is required to translate these findings to human applications.
- HDAC Inhibition TCSC may act as a histone deacetylase (HDAC) inhibitor, which could lead to changes in gene expression that could be beneficial in certain diseases. HDACs are enzymes that regulate gene expression.
- Protein Interactions TCSC may interact with specific proteins and alter their interactions with other molecules, potentially impacting various cellular processes.
Chemical Reactivity
The chemical reactivity of 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can be attributed to its functional groups. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
The biological activity of 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is primarily linked to its potential as an antimicrobial and antiviral agent. Research indicates that modifications to the benzene ring can significantly influence the efficacy of these compounds against viral infections. Compounds in this class have shown promise in inhibiting various pathogens and may interact with specific biological targets such as enzymes or receptors involved in disease processes.
Applications
The applications of 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide extend across various fields:. Interaction studies often focus on its binding affinity to specific proteins or enzymes, helping to elucidate the mechanism of action and therapeutic potential of the compound. For instance, investigations into its interactions with viral proteins have shown promising results in inhibiting viral replication.
Structural Analogs
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Similar core structure with an ethyl ester | May exhibit different solubility and bioavailability profiles |
| 2-(2-Chloroacetamido)-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Lacks sulfonyl group | Different biological activity due to structural variation |
| 6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | Contains an acetyl group instead of carboxamide | Potentially altered pharmacokinetics and dynamics |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs:
*Calculated based on structural formulas.
Key Observations:
Electron-Withdrawing Groups: The target compound’s sulfonyl group enhances stability and may improve binding to enzymes like kinases or proteases compared to analogs with acetamido (e.g., Analog 3) or cyano groups (Analog 2) .
Core Modifications :
- Analog 2’s ester group (vs. carboxamide) reduces polarity, favoring absorption but requiring metabolic activation for activity .
- Analog 3’s carboxylic acid group improves solubility but may limit blood-brain barrier penetration compared to the target compound .
Biological Activity: The target compound’s 4-chlorophenyl sulfonyl moiety is associated with cytotoxic activity in hepatocellular models . Analog 2’s cyano-acrylamido structure correlates with antioxidant effects, suggesting divergent therapeutic applications based on substituents .
Pharmacological Implications
- Anticancer Potential: The sulfonyl group in the target compound may confer resistance to metabolic degradation, prolonging its half-life compared to Analog 3’s carboxylic acid .
- Solubility vs. Bioavailability : Analog 2’s ester group balances lipophilicity and solubility, whereas the target compound’s carboxamide prioritizes target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
